molecular formula C15H22N2O4 B1681599 Troxipide CAS No. 30751-05-4

Troxipide

Número de catálogo: B1681599
Número CAS: 30751-05-4
Peso molecular: 294.35 g/mol
Clave InChI: YSIITVVESCNIPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Troxipide es un agente citoprotector gástrico sistémico no antisecretor con propiedades antiulcerosas, antiinflamatorias y secretoras de moco. Se utiliza principalmente en el tratamiento de la enfermedad por reflujo gastroesofágico y las úlceras gástricas. This compound es conocido por su capacidad de proteger la mucosa gástrica independientemente del pH del estómago o el duodeno .

Aplicaciones Científicas De Investigación

Troxipide tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Troxipide opera interactuando con receptores en el tracto gastrointestinal, lo que lleva a la activación de mecanismos protectores que mejoran la integridad del revestimiento del estómago. Este mecanismo contribuye a la reducción de la inflamación y la mejora de la curación. El compuesto estimula la producción de prostaglandinas citoprotectoras, que aumentan la secreción de moco, bicarbonato y fosfolípidos, mejoran el flujo sanguíneo de la mucosa y aceleran la restitución epitelial y la curación de la mucosa .

Compuestos Similares:

Unicidad de this compound: this compound es único en su capacidad de proteger la mucosa gástrica independientemente del pH del estómago o el duodeno. A diferencia de los inhibidores de la bomba de protones, el this compound no reduce la secreción de ácido gástrico, sino que mejora los mecanismos de protección natural de la mucosa gástrica .

Análisis Bioquímico

Biochemical Properties

Troxipide interacts with various biomolecules to exert its effects. It fortifies the gastric mucosal barrier by increasing the content of glucosamine, mucopolysaccharides, and collagen . Glucosamine is an amino-sugar that stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa . Mucopolysaccharides impart structural integrity to the gastric mucosa and collagen imparts properties like ionic capability to attract blood components essential to tissue regeneration .

Cellular Effects

This compound influences cell function by stimulating cytoprotective prostaglandins (PGs), especially PGE 2 . These PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . It also stimulates the production of cytoprotective prostaglandins, especially PGE 2 .

Temporal Effects in Laboratory Settings

The pharmacokinetics results suggest that the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of this compound were significantly increased in rats with gastric ulcer compared with normal control rats . The Vz, K10, and absolute bioavailability of this compound were obviously decreased in rats with gastric ulcer compared with normal control rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra . Specific enzymes or cofactors that it interacts with are not mentioned in the current literature.

Transport and Distribution

The tissue distribution of this compound (in the liver, lung, and kidney) was significantly different between the two groups of rats

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Troxipide se puede sintetizar a través de una reacción de hidrogenación que involucra 3,4,5-trietoxi-N-[(3RS)-piridina-3-il] benzamida . Las condiciones de reacción típicamente implican el uso de un catalizador de hidrogenación bajo temperatura y presión controladas para lograr el producto deseado.

Métodos de Producción Industrial: En entornos industriales, el this compound se produce utilizando una ruta sintética similar, pero a mayor escala. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Troxipide se somete a diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

    Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que retienen la estructura central del this compound, pero exhiben diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, this compound does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .

Actividad Biológica

Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.

Pharmacokinetics

Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_max (ng/mL)150.7
T_max (hours)2.5
Half-life (hours)6.4
Volume of distribution (L/kg)0.8
Clearance (L/h)4.5

Pharmacodynamics

This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:

  • Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
  • Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.

Case Study Overview

  • This compound vs. Ranitidine :
    • A study involving 142 patients with endoscopic gastritis showed that this compound led to complete healing of erosions in 88.14% of cases compared to 56.36% for Ranitidine (p < 0.01) .
    • Significant improvements were also noted in symptoms such as abdominal pain and bloating.
  • This compound vs. Rabeprazole :
    • Another trial compared this compound with Rabeprazole in patients with acute gastritis. The results indicated a higher rate of complete endoscopic healing with this compound (84% vs. 76%) despite statistical insignificance .

Table 2: Clinical Outcomes from Trials

TreatmentComplete Healing (%)Symptom Relief (%)
This compound88.1470.42
Ranitidine56.3619.72
Rabeprazole76Not specified

Safety Profile

This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.

Propiedades

IUPAC Name

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIITVVESCNIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023725
Record name Troxipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30751-05-4
Record name Troxipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30751-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troxipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Troxipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Troxipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROXIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troxipide
Reactant of Route 2
Reactant of Route 2
Troxipide
Reactant of Route 3
Reactant of Route 3
Troxipide
Reactant of Route 4
Reactant of Route 4
Troxipide
Reactant of Route 5
Reactant of Route 5
Troxipide
Reactant of Route 6
Reactant of Route 6
Troxipide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.